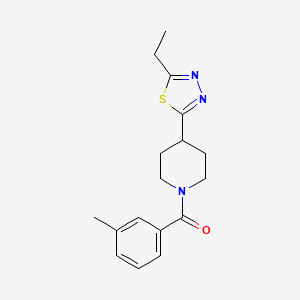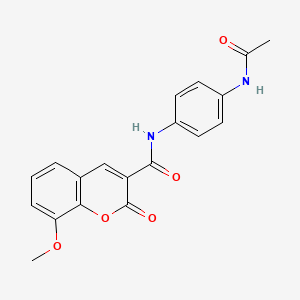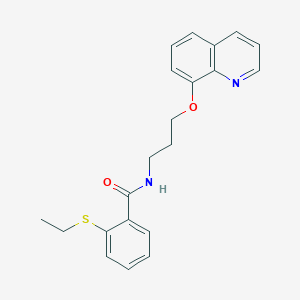
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide often involves multi-step chemical reactions, starting from simpler precursors. Propargylic alcohols are versatile building blocks in organic synthesis, showing distinct reactivities that provide diverse possibilities for constructing polycyclic systems, including heterocycles like quinolines and isoquinolines, which are crucial for the molecular structure of the compound (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide involves understanding the arrangement of atoms within the molecule. The structure-activity relationship studies of quinoline derivatives provide insights into the molecular requirements for biological activity, which can aid in the design of new drugs or materials with desired properties (Salahuddin et al., 2023).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be elucidated by examining similar molecular structures. For instance, quinoline derivatives are known for their anticorrosive properties due to their ability to form stable chelating complexes with metallic surfaces, suggesting potential applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for understanding the potential applications of a compound. These properties are determined by the molecular structure and functional groups present in the molecule.
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, oxidizing agents, and other chemicals, are key to utilizing the compound in synthesis and applications. For instance, benzimidazole-quinoline hybrids have shown promising pharmacological activities, indicating the potential for diverse chemical properties and activities of similar compounds (Tiglani et al., 2021).
科学的研究の応用
Antibacterial and Antimicrobial Applications
Research into novel pyrrolo[3,4-b]quinolin-yl)benzamides has demonstrated significant antibacterial activity, with certain compounds showing effectiveness against various strains of bacteria (Largani et al., 2017). Such studies highlight the potential of quinoline derivatives in developing new antibacterial agents.
Asymmetric Hydrogenation Catalysts
Compounds incorporating quinoline and benzamide structures have been explored as ligands in rhodium-catalyzed asymmetric hydrogenation reactions. These reactions are crucial for producing chiral pharmaceutical ingredients, showcasing the application of these compounds in synthetic organic chemistry (Imamoto et al., 2012).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides, closely related to the chemical structure , have been synthesized and evaluated as 5-HT3 receptor antagonists. This research suggests potential applications in treating conditions related to the serotonin system, such as gastrointestinal disorders or possibly psychiatric conditions (Mahesh et al., 2011).
Antioxidant and Antibacterial Studies
Studies on phenolic esters and amides of quinoline carboxylic acids have shown good antioxidant and antibacterial properties. These findings indicate the potential of quinoline derivatives in creating new antioxidant and antibacterial compounds (Shankerrao et al., 2013).
Antimicrobial Screening
Azetidinone derivatives integrated with quinoline have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating the utility of these compounds in discovering new antimicrobial agents (Idrees et al., 2020).
Safety And Hazards
This would involve looking at any safety concerns associated with the compound. This could include its toxicity, any risks it poses to the environment, and any precautions that need to be taken when handling it.
将来の方向性
This would involve looking at potential future research directions. This could include potential applications of the compound, further reactions it could undergo, or further biological testing that could be done.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this is a general guide and the specifics may vary depending on the exact nature of the compound .
特性
IUPAC Name |
2-ethylsulfanyl-N-(3-quinolin-8-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-26-19-12-4-3-10-17(19)21(24)23-14-7-15-25-18-11-5-8-16-9-6-13-22-20(16)18/h3-6,8-13H,2,7,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLHNXRJRPWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

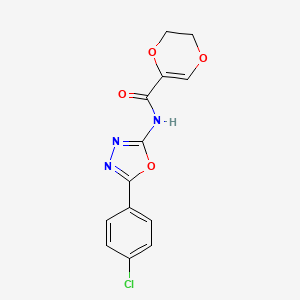
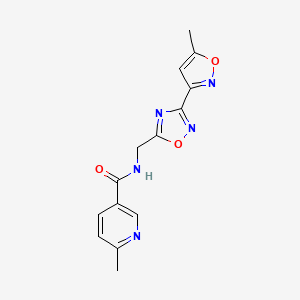
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)
![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)
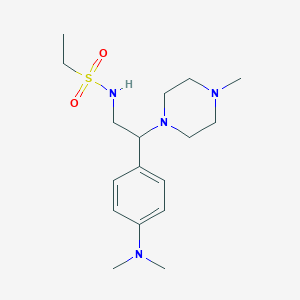
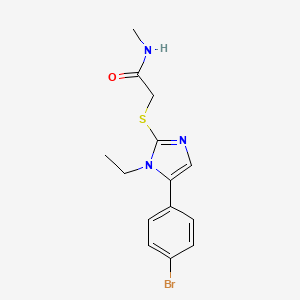
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)
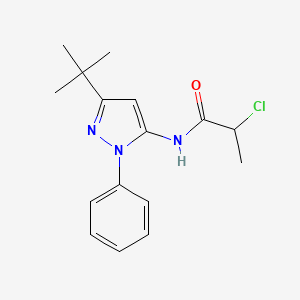
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
